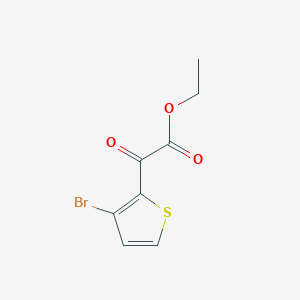

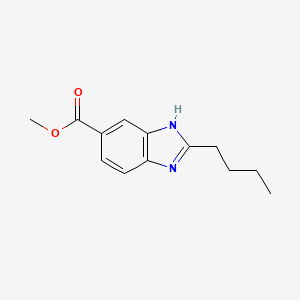

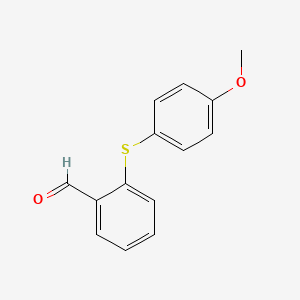

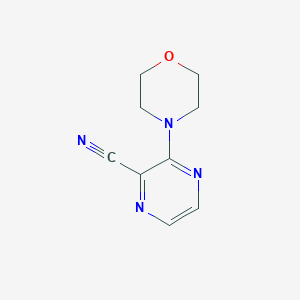

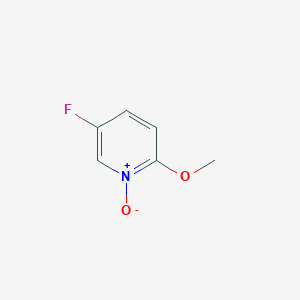

3-Morpholin-4-ylpyrazine-2-carbonitrile

カタログ番号 B1317041

CAS番号:

67130-86-3

分子量: 190.2 g/mol

InChIキー: BXLNFJRCEBDZES-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

科学的研究の応用

Synthesis and Chemical Reactions

- Chumachenko et al. (2014) explored the synthesis of 5-Morpholino-1,3-oxazole-4-carbonitriles, which showed that 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile reacts with hydrazine hydrate to form various products including an aminopyridin compound (Chumachenko, Shablykin, & Brovarets, 2014).

- A similar study in 2015 by the same authors reported the formation of different reaction products under similar conditions, highlighting the potential for diverse chemical reactions involving morpholine derivatives (Chumachenko, Shablykin, & Brovarets, 2015).

- Further exploration of these compounds was conducted by Chumachenko et al. (2014), where they synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles and observed the formation of different aminooxazole compounds (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

Pharmaceutical Applications

- Gadhave and Bhagwat (2017) investigated the synthesis of pyridine-3-carbonitriles and their anti-inflammatory activity, showing the potential pharmaceutical applications of these compounds (Gadhave & Bhagwat, 2017).

Advanced Material Synthesis

- The synthesis of morpholinotetrahydrothieno[2,3-c]isoquinolines was explored by El-Dean, Radwan, and Zaki (2008), demonstrating the potential of morpholine derivatives in the development of novel materials (El-Dean, Radwan, & Zaki, 2008).

特性

IUPAC Name |

3-morpholin-4-ylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-7-8-9(12-2-1-11-8)13-3-5-14-6-4-13/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLNFJRCEBDZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Morpholin-4-ylpyrazine-2-carbonitrile | |

Synthesis routes and methods I

Procedure details

Name

Synthesis routes and methods II

Procedure details

To a solution of 3-cyano-2-chloropyrazine (0.7 g, 5.0 mmol) in methanol (20 mL) was added morpholine (1.0 mL, 11.0 mmol) and the reaction was stirred at room temperature overnight. The solvent was removed in vacuo, then the residue was dissolved in diethyl ether. The precipitate was filtered off and the filtrate was concentrated under reduce pressure to give the title compound as an orange solid (0.95 g).

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)